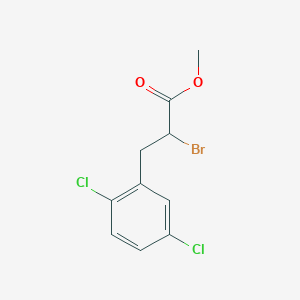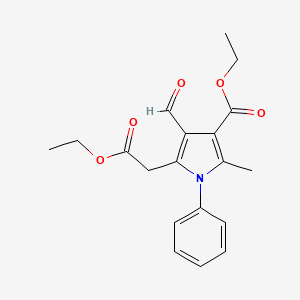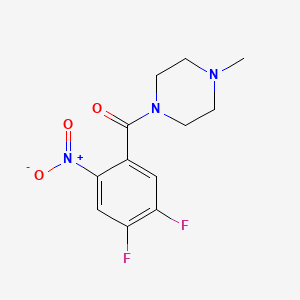![molecular formula C29H29FN4O2S B14948867 3'-(4-ethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B14948867.png)
3'-(4-ethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-(4-ethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that features a spiro[indole-thiazolidine] core structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-ethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione likely involves multiple steps, including the formation of the spiro[indole-thiazolidine] core and subsequent functionalization. Typical synthetic routes might include:
Formation of the Indole Core: This could be achieved through Fischer indole synthesis or other indole-forming reactions.
Spirocyclization: The indole core could then undergo spirocyclization with a thiazolidine precursor.
Functionalization: Introduction of the 4-ethylphenyl and 2-fluorophenyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indole or thiazolidine moieties.
Reduction: Reduction reactions could modify the functional groups attached to the core structure.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to introduce or modify substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various substituted indole or thiazolidine derivatives.
科学的研究の応用
Chemistry
The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
Compounds with similar structures have been investigated for their potential as pharmaceuticals, particularly in the areas of anti-inflammatory, anti-cancer, and anti-microbial agents.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
作用機序
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The piperazine and indole groups could interact with various molecular targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.
類似化合物との比較
Similar Compounds
Spiro[indole-thiazolidine] Derivatives: Other compounds with similar core structures.
Piperazine Derivatives: Compounds featuring the piperazine moiety.
Fluorophenyl Compounds: Molecules containing the 2-fluorophenyl group.
Uniqueness
The unique combination of the spiro[indole-thiazolidine] core with the 4-ethylphenyl and 2-fluorophenyl substituents might confer specific biological activities or chemical properties not found in other compounds.
特性
分子式 |
C29H29FN4O2S |
|---|---|
分子量 |
516.6 g/mol |
IUPAC名 |
3-(4-ethylphenyl)-1'-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C29H29FN4O2S/c1-2-21-11-13-22(14-12-21)34-27(35)19-37-29(34)23-7-3-5-9-25(23)33(28(29)36)20-31-15-17-32(18-16-31)26-10-6-4-8-24(26)30/h3-14H,2,15-20H2,1H3 |
InChIキー |
HAOSIXDSUUGMSB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCN(CC5)C6=CC=CC=C6F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4'-dioxo-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14948784.png)


![N-[(Z)-1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide](/img/structure/B14948804.png)

![ethyl 4-({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948807.png)

![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-bromobenzoate](/img/structure/B14948828.png)


![(4-Methoxyphenyl)(7-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B14948861.png)
![Ethyl 3,3,3-trifluoro-2-[isopropoxy(methyl)phosphoryl]-2-[(phenylsulfonyl)amino]propanoate](/img/structure/B14948862.png)
![2-Oxo-2H-chromene-3-carboxylic acid [2-(adamantan-1-yloxy)-ethyl]-amide](/img/structure/B14948865.png)
![1'-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14948885.png)
